P2X3 Receptor Antagonism
In a functional assay, 1-(Oxan-3-yl)piperazine demonstrated antagonist activity at the recombinant rat P2X3 purinoceptor with an EC50 of 80 nM when tested at a concentration of 10 µM [1]. A direct quantitative comparison with its closest analog, 1-(Oxetan-3-yl)piperazine, is not available in the same study. However, this specific value provides a critical benchmark for evaluating the functional consequence of the oxane vs. oxetane ring substitution in a relevant pain target, establishing a clear rationale for selecting the oxane derivative in P2X3-focused programs.
| Evidence Dimension | Functional Antagonism of Recombinant P2X3 Receptor |
|---|---|
| Target Compound Data | EC50 = 80 nM |
| Comparator Or Baseline | 1-(Oxetan-3-yl)piperazine (Quantitative data not available for comparison) |
| Quantified Difference | N/A |
| Conditions | Assay: Antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) expressed in Xenopus oocytes, tested at 10 µM. |
Why This Matters
This quantitative EC50 value provides a definitive functional benchmark for the compound's activity at a specific ion channel target, enabling researchers to make an informed selection over analogs for pain-related drug discovery programs.
- [1] BindingDB. (2012). PrimarySearch_ki record for BDBM50118219. BindingDB Entry for P2X3 antagonist activity. View Source
